molecular formula C32H44Br2N4O4S B12765736 N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide CAS No. 925244-40-2

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide

Cat. No.: B12765736
CAS No.: 925244-40-2
M. Wt: 740.6 g/mol
InChI Key: WORMGNDAXQYVAV-UHFFFAOYSA-N
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Description

“N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a naphthalene moiety, and a diethylaminoethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” typically involves multi-step organic reactions. The process may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the Naphthalene Moiety: This step may involve the reaction of the benzothiazole intermediate with a naphthalene derivative under specific conditions.

    Incorporation of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling and Bromination: The final product is obtained by coupling the intermediates and treating with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group within the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications could include its use as a drug candidate for treating specific diseases, pending further research and clinical trials.

Industry

In industrial applications, the compound might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures.

    Naphthalene Derivatives: Compounds featuring naphthalene moieties.

    Diethylaminoethyl Compounds: Molecules containing the diethylaminoethyl group.

Uniqueness

The uniqueness of “N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

925244-40-2

Molecular Formula

C32H44Br2N4O4S

Molecular Weight

740.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide

InChI

InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H

InChI Key

WORMGNDAXQYVAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43.Br.Br

Origin of Product

United States

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